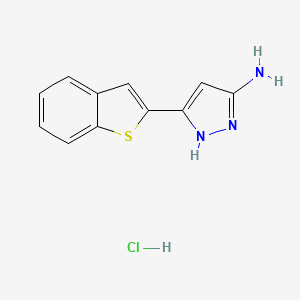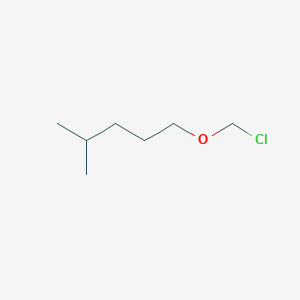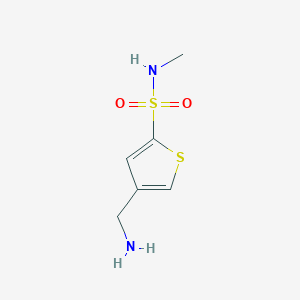
10-Bromoanthracen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromoanthracen-9-ol is an organic compound that belongs to the class of anthracene derivatives It is characterized by the presence of a bromine atom at the 10th position and a hydroxyl group at the 9th position on the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromoanthracen-9-ol typically involves the bromination of anthracene followed by hydroxylation. One common method is the bromination of anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 10-bromoanthracene is then subjected to hydroxylation using reagents like sodium hydroxide or hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
10-Bromoanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form anthracen-9-ol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 10-Anthracen-9-one
Reduction: Anthracen-9-ol
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
10-Bromoanthracen-9-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of other anthracene derivatives.
Materials Science: Employed in the development of organic semiconductors and light-emitting materials.
Biology and Medicine: Investigated for its potential biological activities and as a probe in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10-Bromoanthracen-9-ol involves its interaction with molecular targets through its functional groups. The bromine atom and hydroxyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 10-Bromoanthracen-9-boronic acid
- 9,10-Dibromoanthracene
- 9-Anthracenol
Uniqueness
10-Bromoanthracen-9-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the anthracene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in both research and industrial contexts.
Properties
Molecular Formula |
C14H9BrO |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
10-bromoanthracen-9-ol |
InChI |
InChI=1S/C14H9BrO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,16H |
InChI Key |
YQASBONTGPUKLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



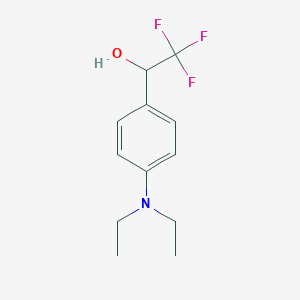
![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)
![7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B13705985.png)

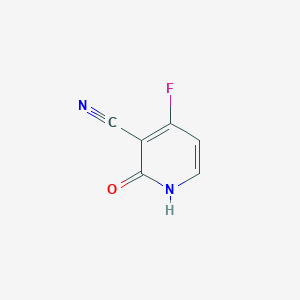

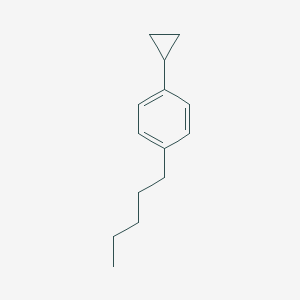
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
